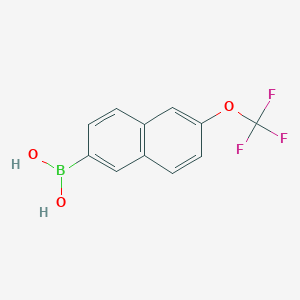

(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid

Description

(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is a naphthalene-based boronic acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 6-position of the naphthalene ring. This compound is structurally distinct due to the electron-withdrawing nature of the trifluoromethoxy group, which significantly influences its physicochemical properties, such as acidity (pKa), solubility, and reactivity in cross-coupling reactions. Its applications span organic synthesis, materials science (e.g., OLED intermediates), and medicinal chemistry, where boronic acids are critical in Suzuki-Miyaura couplings and as enzyme inhibitors or biosensors .

Properties

IUPAC Name |

[6-(trifluoromethoxy)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-5-9(12(16)17)3-1-8(7)6-10/h1-6,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOHPRQNXWSVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalytic System : A palladium catalyst, typically [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), is employed at 1–2 mol% loading.

-

Base : Potassium acetate (KOAc) or triethylamine (Et₃N) facilitates transmetalation.

-

Solvent : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C) for 6–12 hours.

Example Protocol

-

Step 1 : 6-(Trifluoromethoxy)-2-bromonaphthalene (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (1.5 mol%), and KOAc (3.0 equiv) are combined in anhydrous dioxane.

-

Step 2 : The mixture is heated at 90°C under nitrogen for 8 hours.

-

Step 3 : The crude boronic ester is hydrolyzed with 1 M HCl to yield the boronic acid.

Yield : 51–58% (boronic ester intermediate).

Purity : 98.2–99.6% after recrystallization.

Lithium-Halogen Exchange and Boronation

This method leverages lithium-halogen exchange to generate a reactive aryl lithium species, which is quenched with a boron electrophile.

Industrial-Scale Adaptation

The industrial synthesis of 3-chloro-2-naphthalene boronic acid (CN111303192A) provides a template:

-

Lithiation : 2-Chloronaphthalene is treated with 2,2,6,6-tetramethylpiperidinolithium (LiTMP) at –80°C in THF.

-

Boronation : Triisopropyl borate (B(OiPr)₃) is added, followed by acid hydrolysis to yield the boronic acid.

Modifications for Target Compound :

-

Replace 2-chloronaphthalene with 6-(trifluoromethoxy)-2-iodonaphthalene .

-

Optimize lithiation temperature (–80°C to –70°C) to accommodate the electron-withdrawing trifluoromethoxy group.

Yield : 75.1% (for 3-chloro-2-naphthalene boronic acid).

Directed Ortho-Metalation (DoM)

Directed metalation strategies use a functional group (e.g., trifluoromethoxy) to guide boronation to the 2-position.

Key Considerations

Procedure

-

Metalation : 6-Trifluoromethoxynaphthalene (1.0 equiv) is treated with LDA (2.2 equiv) in THF at –78°C.

-

Boronation : B(OMe)₃ (1.5 equiv) is added, followed by warming to room temperature and hydrolysis.

Challenges : Competing protodeboronation requires careful pH control during hydrolysis.

Oxidative Borylation of Naphthalene Derivatives

The Royal Society of Chemistry protocol for oxidizing boronic esters (e.g., MIDA or pinacol esters) to boronic acids offers a purification advantage:

-

Phase Transfer : A biphasic system (CPME/H₂O) selectively partitions boronic acids into the aqueous phase.

-

Oxidation : Oxone® (2.5 equiv) oxidizes residual boronate esters, simplifying isolation.

Application to Target Compound :

-

Synthesize (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid pinacol ester via Miyaura borylation.

Yield : >95% conversion (observed for analogous naphthalen-2-ylboronic acid).

Industrial Production Considerations

Scalable synthesis demands cost-effective reagents and streamlined steps:

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling) and phenol derivatives (from oxidation).

Scientific Research Applications

(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid has diverse applications in scientific research:

Biology: The compound is explored for its potential as a probe in biological studies due to its unique chemical properties.

Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Mechanism of Action

The mechanism by which (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The trifluoromethoxy group is a strong electron-withdrawing substituent, which lowers the pKa of the boronic acid compared to electron-donating groups like methoxy (-OCH₃). For example:

- (6-Methoxynaphthalen-2-yl)boronic acid (CAS 156641-98-4) has a methoxy group at the same position. The electron-donating nature of -OCH₃ increases the pKa, reducing reactivity at physiological pH. In contrast, the trifluoromethoxy analog’s lower pKa enhances its binding affinity in aqueous environments, making it more suitable for biological applications such as glucose sensing .

- Ortho-(trifluoromethoxy)phenylboronic acid exhibits stronger binding to D-glucose than D-fructose, a rare selectivity among phenylboronic acids. This suggests that the trifluoromethoxy group’s position (ortho vs. para) and the naphthalene backbone’s extended conjugation further modulate binding specificity .

Table 1: Substituent Effects on Boronic Acid Properties

| Compound | Substituent | Electron Effect | pKa (Estimated) | Key Application |

|---|---|---|---|---|

| (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid | -OCF₃ | Withdrawing | ~7.5 | Glucose sensing, OLEDs |

| (6-Methoxynaphthalen-2-yl)boronic acid | -OCH₃ | Donating | ~8.5 | Synthetic intermediates |

| 2-Naphthaleneboronic acid | None | Neutral | ~9.0 | Catalysis, Pharmaceuticals |

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the trifluoromethoxy group’s steric and electronic profile impacts reaction efficiency:

- Electron-withdrawing groups like -OCF₃ enhance the electrophilicity of the boronic acid, facilitating transmetalation with palladium catalysts. However, bulky substituents (e.g., di-ortho-substituted aryl boronic acids) may require elevated temperatures .

- Naphthalen-2-yl boronic acids generally exhibit superior reactivity compared to phenyl analogs due to extended conjugation, which stabilizes the transition state. For example, (6-Phenylnaphthalen-2-yl)boronic acid (CAS 876442-90-9) is a key intermediate in OLED manufacturing, where its planar structure improves charge transport .

Table 2: Reaction Yields in Suzuki-Miyaura Couplings

Biological Activity

(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.

This compound features a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological systems. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, a property that is exploited in various biochemical applications.

Biological Activities

The biological activities of (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid can be categorized into several key areas:

1. Enzyme Inhibition

Boronic acids often act as enzyme inhibitors. Studies have shown that derivatives of boronic acids can inhibit serine proteases, such as thrombin, which plays a critical role in blood coagulation. For instance, compounds similar to (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid have demonstrated effective inhibition of thrombin with low nanomolar Ki values .

2. Antiviral Activity

Research indicates that certain boronic acids exhibit antiviral properties. A related compound has shown the ability to inhibit the replication of human norovirus at low micromolar concentrations, suggesting that (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid could potentially possess similar antiviral effects .

3. Cancer Therapeutics

Boronic acids are being explored as therapeutic agents in cancer treatment due to their ability to interfere with tumor growth and metastasis. They can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, derivatives have been studied for their effects on podophyllotoxin, a compound known for its anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is essential for optimizing its biological activity. The trifluoromethoxy group significantly impacts the electronic properties and steric hindrance of the molecule, influencing its binding affinity to biological targets.

| Compound | Activity | Ki (nM) | Notes |

|---|---|---|---|

| (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid | Thrombin Inhibition | 0.04 | Effective inhibitor |

| Related Boronic Acid | Norovirus Inhibition | 10 | Low cytotoxicity |

| Podophyllotoxin Derivative | Tubulin Inhibition | 0.06 | Anticancer activity |

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives:

- Thrombin Inhibition Study

- Antiviral Activity Assessment

- Anticancer Properties

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves halogenation of a naphthalene precursor followed by Miyaura borylation. Key steps include:

- Halogenation : Introduction of a bromine or iodine substituent at the desired position using reagents like NBS or I₂.

- Miyaura Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane under inert atmosphere .

- Critical parameters: Catalyst loading (1-5 mol%), reaction temperature (80-100°C), and exclusion of moisture to prevent boronic acid hydrolysis.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and purity. The trifluoromethoxy group shows distinct ¹⁹F signals at ~-55 to -60 ppm .

- X-Ray Crystallography : Resolves polymorphic forms by analyzing hydrogen-bond networks (e.g., O–H···O interactions between boronic acid groups) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and detects anhydride byproducts .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Reaction Setup : Combine with aryl halides (e.g., bromopyridines) using Pd(PPh₃)₄ (2-5 mol%) and a base (Na₂CO₃ or Cs₂CO₃) in a 3:1 DME/H₂O solvent mixture at 80-90°C .

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be optimized when using this boronic acid?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for sterically hindered substrates.

- Solvent Optimization : Use degassed toluene/DMF mixtures for electron-deficient partners.

- Base Selection : CsF or K₃PO₄ may enhance reactivity in non-polar solvents .

- Monitoring : Track conversion via TLC or LC-MS to adjust reaction time (typically 12-24 hrs).

Q. What factors contribute to polymorphism in this compound, and how does it impact catalytic applications?

- Methodological Answer :

- Crystallization Conditions : Polymorphs arise from solvent polarity (e.g., ethanol vs. acetone) and cooling rates. Form I (monoclinic) and Form II (triclinic) exhibit different melting points and solubility profiles .

- Reactivity Impact : Less soluble polymorphs may slow reaction kinetics in cross-coupling; pre-dissolution in hot THF mitigates this.

Q. What mechanistic role does the trifluoromethoxy group play in biological interactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., tubulin polymerization inhibitors) .

- Biological Assays : Test cytotoxicity via MTT assays (IC₅₀ values < 2 μM in cancer cell lines) and confirm target engagement using fluorescence polarization .

Q. How can boronic acid hydrolysis be minimized during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.